

# **ODM-203** solubility issues in aqueous solutions

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Compound of Interest		
Compound Name:	OdM1	
Cat. No.:	B1578477	Get Quote

# **Technical Support Center: ODM-203**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ODM-203. The information is presented in a question-and-answer format to directly address common issues related to its aqueous solubility.

# **Frequently Asked Questions (FAQs)**

Q1: What is the aqueous solubility of ODM-203?

A1: ODM-203 is a practically insoluble compound in water.[1] Its solubility is very low in aqueous solutions, presenting a significant challenge for in vitro and in vivo studies. While specific quantitative values in pure water are not readily available, its solubility is significantly enhanced in the presence of organic co-solvents and surfactants.

Q2: In which solvents is ODM-203 soluble?

A2: ODM-203 is soluble in dimethyl sulfoxide (DMSO).[2] One source indicates a solubility of 58.9 mg/mL in DMSO.[2] It is also soluble in dimethylformamide (DMF) at a concentration of 2.0 mg/mL.[2]

Q3: Are there any established formulations to improve the aqueous solubility of ODM-203 for in vivo studies?



A3: Yes, a formulation for oral administration in animal models has been reported. This formulation achieves a concentration of at least 2.08 mg/mL (4.11 mM) and consists of a mixture of DMSO, PEG300, Tween-80, and saline.[3] Additionally, a 5 mg/mL aqueous suspension of the hydrochloride salt of ODM-203 has been developed for toxicological studies using polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA) and Tween 80 as excipients.[1][4] [5]

# **Troubleshooting Guide: Solubility and Formulation Issues**

Q4: I am observing precipitation of ODM-203 when preparing my aqueous working solution from a DMSO stock. How can I prevent this?

A4: This is a common issue due to the poor aqueous solubility of ODM-203. Here are several strategies to mitigate precipitation:

- Use of Co-solvents and Surfactants: As demonstrated in established formulations, the use of co-solvents like PEG300 and surfactants like Tween-80 can significantly improve the solubility and stability of ODM-203 in aqueous solutions.[1][3][4][5]
- pH Adjustment: For the hydrochloride salt of ODM-203, adjusting the pH of the aqueous medium can help stabilize the compound and prevent disproportionation to the less soluble free base.[1][4] A lower pH is generally preferred to maintain the salt form.
- Sonication: Gentle sonication can help to disperse the compound and facilitate dissolution.
- Warming: Gentle warming of the solution can sometimes help to increase the solubility, but care should be taken to avoid degradation of the compound.

Q5: I am working with the hydrochloride salt of ODM-203 and experiencing inconsistent results, possibly due to stability issues. What could be the cause?

A5: The hydrochloride salt of ODM-203, a weakly basic compound, can undergo disproportionation in aqueous suspensions. This is a process where the salt converts to its free base, which is significantly less soluble, leading to precipitation and reduced bioavailability.[1]
[4]



Q6: How can I prevent the disproportionation of ODM-203 hydrochloride salt in my suspension?

A6: Studies have shown two effective methods to prevent the disproportionation of the ODM-203 HCl salt:

- pH Control: Maintaining a low pH (e.g., around 1.3) can stabilize the salt form and prevent its conversion to the free base.[4]
- Cooling: Cooling the suspension to 2-8°C has been shown to successfully suppress disproportionation.[1][4][5]

# **Quantitative Solubility Data**

The following table summarizes the available solubility data for ODM-203 in various solvents and formulations.

Solvent/Formulation Vehicle	Concentration	Notes
Water	Insoluble	[2]
Ethanol	Insoluble	
Dimethyl sulfoxide (DMSO)	58.9 mg/mL	[2]
Dimethylformamide (DMF)	2.0 mg/mL	[2]
DMSO:PBS (pH 7.2) (1:3)	0.3 mg/mL	[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (4.11 mM)	Formulation for in vivo studies. [3]
5 mg/mL aqueous suspension (HCl salt)	5 mg/mL	Formulated with 20 mg/mL PVP/VA and 5 mg/mL Tween 80.[1][4][5]

# **Experimental Protocols**

Protocol 1: Preparation of ODM-203 Formulation for In Vivo Oral Administration (Example)

# Troubleshooting & Optimization





This protocol is based on a reported formulation and can be adapted for preclinical studies.[3]

- Prepare a stock solution of ODM-203 in DMSO. For a final concentration of 2.08 mg/mL, a 20.8 mg/mL stock in DMSO is a convenient starting point.
- In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution. For a 1 mL final volume, this would be 100 μL.
- Add PEG300 to the tube. For a 1 mL final volume, add 400 μL of PEG300.
- Mix thoroughly until the solution is clear and homogenous.
- Add Tween-80 to the mixture. For a 1 mL final volume, add 50 μL of Tween-80.
- Mix again until the solution is uniform.
- Add saline to reach the final desired volume. For a 1 mL final volume, add 450 μL of saline.
- Vortex the final solution to ensure complete mixing before administration.

Protocol 2: General Protocol for Determining Thermodynamic (Equilibrium) Aqueous Solubility

This is a general procedure that can be adapted to determine the solubility of ODM-203 in various aqueous buffers.

- Add an excess amount of solid ODM-203 to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH) in a sealed vial.
- Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- After the incubation period, visually inspect the sample to ensure that excess solid is still
  present, indicating that a saturated solution has been achieved.
- Separate the undissolved solid from the solution by centrifugation at a high speed, followed by careful collection of the supernatant. Alternatively, the solution can be filtered through a low-binding membrane filter (e.g., 0.22 µm PVDF).



- Quantify the concentration of ODM-203 in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Prepare a standard curve of ODM-203 in the same buffer to accurately determine the concentration in the saturated solution.

# **Visualizations**



## Experimental Workflow for ODM-203 Formulation

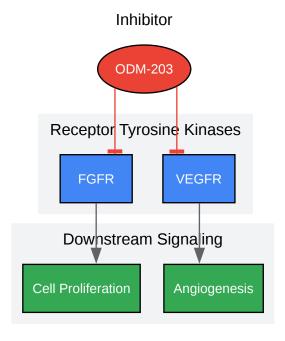
# Preparation Prepare ODM-203 stock in DMSO 1. Dissolve Add PEG300 2. Mix Add Tween-80 3. Mix Add Saline 4. Final Formulation Quality Control Vortex thoroughly 5. Check Visually inspect for clarity and homogeneity 6. Ready for use Application Administer to animal model

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Caption: Workflow for preparing an ODM-203 formulation for in vivo studies.



### ODM-203 Mechanism of Action



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Caption: Simplified signaling pathway showing ODM-203 inhibition of FGFR and VEGFR.



# Suspect salt disproportionation? Yes Yes Implement pH control: Maintain pH around 1.3 Stabilized suspension with reproducible results

## Troubleshooting ODM-203 HCl Salt Disproportionation

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Caption: Decision tree for troubleshooting ODM-203 HCl salt disproportionation.

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